molecular formula C14H13BrOS B12103017 (4-Bromophenyl)(4-methoxybenzyl)sulfane

(4-Bromophenyl)(4-methoxybenzyl)sulfane

Cat. No.: B12103017
M. Wt: 309.22 g/mol
InChI Key: WCACJQSMSKFRQY-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(4-methoxybenzyl)sulfane is an organic compound with the molecular formula C14H13BrOS It is characterized by the presence of a bromophenyl group and a methoxybenzyl group connected through a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(4-methoxybenzyl)sulfane typically involves the reaction of 4-bromothiophenol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the sulfane bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(4-methoxybenzyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium thiolate or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Bromophenyl)(4-methoxybenzyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(4-methoxybenzyl)sulfane involves its interaction with molecular targets through its functional groups. The bromophenyl and methoxybenzyl groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromothioanisole: Similar structure but with a methyl group instead of a methoxybenzyl group.

    4-Bromophenyl methyl sulfone: Contains a sulfone group instead of a sulfane bond.

    4-Bromophenyl sulfide: Lacks the methoxybenzyl group.

Uniqueness

(4-Bromophenyl)(4-methoxybenzyl)sulfane is unique due to the presence of both bromophenyl and methoxybenzyl groups connected through a sulfur atom

Properties

Molecular Formula

C14H13BrOS

Molecular Weight

309.22 g/mol

IUPAC Name

1-bromo-4-[(4-methoxyphenyl)methylsulfanyl]benzene

InChI

InChI=1S/C14H13BrOS/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-9H,10H2,1H3

InChI Key

WCACJQSMSKFRQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=CC=C(C=C2)Br

Origin of Product

United States

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